3-(4-Fluorophenoxy)benzoic acid is a synthetic organic compound primarily recognized as a crucial intermediate in the multi-step synthesis of cisapride. [] It belongs to the class of substituted benzoic acids, featuring a 4-fluorophenoxy group attached to the benzene ring's meta position. This compound's scientific significance lies in its role as a precursor molecule, contributing specific structural features to the final pharmaceutical compound, cisapride.
3-(4-fluorophenoxy)benzoic acid is an organic compound characterized by its distinctive chemical structure, which includes a benzoic acid moiety substituted with a 4-fluorophenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activity and utility in synthesizing other complex molecules.
3-(4-fluorophenoxy)benzoic acid can be synthesized from commercially available starting materials, including 4-fluorophenol and benzoic acid. It is classified as a benzoic acid derivative and falls under the category of aromatic compounds. The presence of the fluorine atom enhances its lipophilicity and can influence its biological properties.
The synthesis of 3-(4-fluorophenoxy)benzoic acid typically involves the following steps:
Technical details such as reaction conditions (temperature, solvent choice, and time) are critical for optimizing yield and purity.
3-(4-fluorophenoxy)benzoic acid can participate in various chemical reactions, including:
Technical details regarding these reactions often involve controlling temperature, pH, and reaction time to maximize yields.
The mechanism of action for 3-(4-fluorophenoxy)benzoic acid is primarily related to its interactions at the molecular level with biological targets. For example:
Data from studies suggest that derivatives of this compound exhibit varying degrees of biological activity, making it a candidate for further pharmacological investigation.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for structural confirmation.
3-(4-fluorophenoxy)benzoic acid has several applications in scientific research:
3-(4-Fluorophenoxy)benzoic acid (CAS 149634-49-1) is a fluorinated aromatic carboxylic acid with the systematic name 3-(4-fluorophenoxy)benzoic acid. Its molecular formula is C₁₃H₉FO₃, yielding a molecular weight of 232.21 g/mol [2] [3]. The compound features a benzoic acid core substituted at the meta-position by a 4-fluorophenoxy group. This arrangement creates a non-planar structure where the dihedral angle between the benzene rings influences electronic properties and intermolecular interactions [2].
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 149634-49-1 |
| Molecular Formula | C₁₃H₉FO₃ |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | 3-(4-fluorophenoxy)benzoic acid |
| MDL Number | MFCD03840105 |
| Canonical SMILES | OC(=O)C1=CC=CC(OC2=CC=C(F)C=C2)=C1 |
Table 2: Physical Characteristics
| Characteristic | Observation |
|---|---|
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥99% |
| Storage Conditions | 0–8°C |
| Solubility Profile | Soluble in organic solvents (e.g., ethanol, DMSO); low aqueous solubility |
The carboxyl group enables salt or ester formation, while the ether linkage and fluorine atom enhance lipophilicity. Spectroscopic characterization includes:
The compound emerged as a derivative of benzoic acid (CAS 65-85-0), historically sourced from gum benzoin and later synthesized industrially via toluene oxidation [4] [7]. Key milestones include:
This compound bridges traditional benzoic acid chemistry and modern fluorinated architectures:
Table 3: Comparative Isomer Applications
| Isomer | Primary Research Application | Key Distinction |
|---|---|---|
| 3-(4-fluorophenoxy)benzoic acid | Polymer modifiers; kinase inhibitors | Meta-linkage optimizes spatial orientation for target binding |
| 2-(4-fluorophenoxy)benzoic acid (CAS 2795-63-3) | Herbicide intermediates | Ortho-position favors H-bonding in plant enzyme inhibition |
| 4-(3-fluorophenoxy)benzoic acid (CAS 1021000-12-3) | Liquid crystal precursors | Para-substitution enables linear molecular alignment |
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5